![molecular formula C16H9NO2 B14283832 12H-[1]Benzopyrano[2,3-b]quinolin-12-one CAS No. 128676-96-0](/img/structure/B14283832.png)
12H-[1]Benzopyrano[2,3-b]quinolin-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-1Benzopyrano[2,3-b]quinolin-12-one is a heterocyclic compound that belongs to the class of pyranoquinolines This compound is characterized by a fused ring system consisting of a benzopyran moiety and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12H-1Benzopyrano[2,3-b]quinolin-12-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde or 2-chlorobenzo[h]quinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production of 12H-1Benzopyrano[2,3-b]quinolin-12-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity while minimizing costs and environmental impact. The use of readily available starting materials and a simple workup procedure makes this method suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 12H-1Benzopyrano[2,3-b]quinolin-12-one undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form quinoline derivatives.
- Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
- Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and pyranoquinoline derivatives, which exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
12H-1Benzopyrano[2,3-b]quinolin-12-one has a wide range of scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology: Exhibits significant biological activities such as antileishmanial, antimalarial, antitumor, antioxidant, anti-inflammatory, anticancer, antiallergic, psychotropic, and estrogenic activities .
- Medicine: Potential therapeutic agent for the treatment of various diseases due to its diverse biological activities.
- Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial products .
Wirkmechanismus
The mechanism of action of 12H-1Benzopyrano[2,3-b]quinolin-12-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- Pyrano[2,3-b]quinoline: Shares a similar fused ring system but lacks the benzopyran moiety.
- Benzo[h]pyrano[2,3-b]quinoline: Similar structure but with different substitution patterns.
Uniqueness: 12H-1Benzopyrano[2,3-b]quinolin-12-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
128676-96-0 |
|---|---|
Molekularformel |
C16H9NO2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
chromeno[2,3-b]quinolin-12-one |
InChI |
InChI=1S/C16H9NO2/c18-15-11-6-2-4-8-14(11)19-16-12(15)9-10-5-1-3-7-13(10)17-16/h1-9H |
InChI-Schlüssel |
SWMLNVDSRAVOFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=O)C4=CC=CC=C4OC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
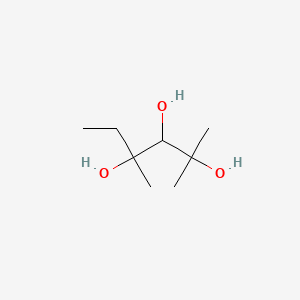
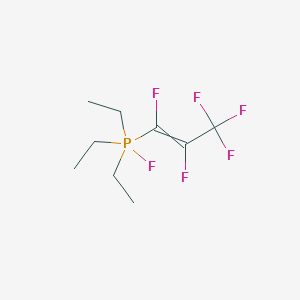
![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)
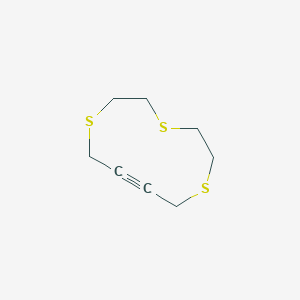
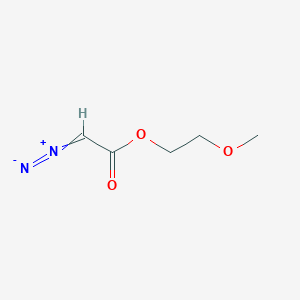
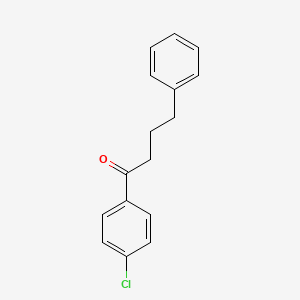
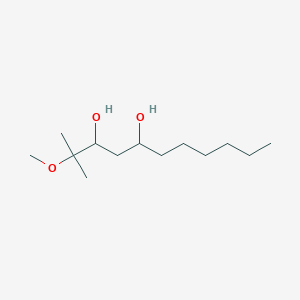
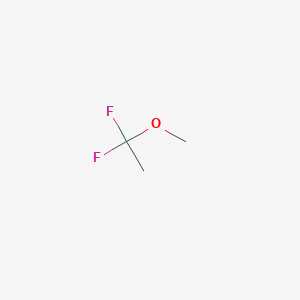
![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)


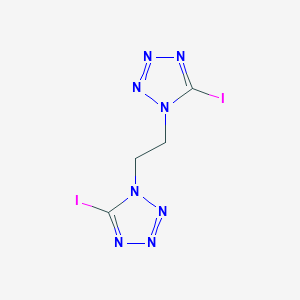
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
